Enzymatic Potency vs. Vemurafenib and Dabrafenib
GDC-0879 demonstrates significantly higher enzymatic potency against purified B-Raf V600E compared to vemurafenib and dabrafenib in cell-free assays. GDC-0879 inhibits V600E B-Raf-catalyzed MEK phosphorylation with IC₅₀ = 0.13 nM (at 4 μM ATP) , whereas vemurafenib exhibits IC₅₀ = 31 nM and dabrafenib IC₅₀ = 0.7 nM against B-Raf V600E in comparable enzymatic assays .
| Evidence Dimension | Enzymatic inhibition of B-Raf V600E (IC₅₀) |
|---|---|
| Target Compound Data | 0.13 nM (at 4 μM ATP) |
| Comparator Or Baseline | Vemurafenib: 31 nM; Dabrafenib: 0.7 nM |
| Quantified Difference | ~238-fold more potent than vemurafenib; ~5.4-fold more potent than dabrafenib |
| Conditions | Cell-free enzymatic assay; MEK phosphorylation as readout |
Why This Matters
Superior enzymatic potency enables lower working concentrations in biochemical assays, reducing potential off-target kinase engagement at screening concentrations.
